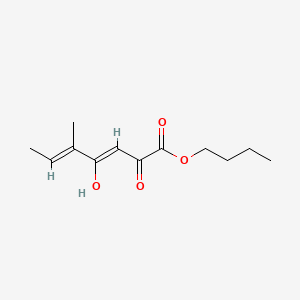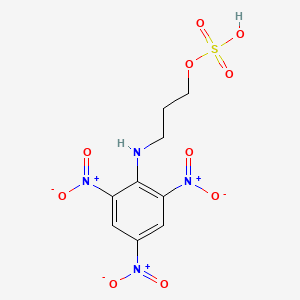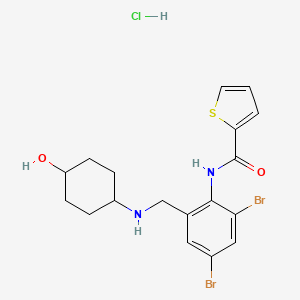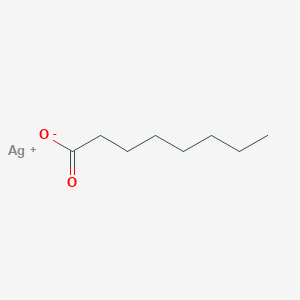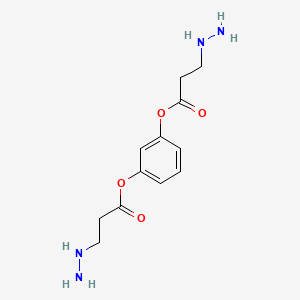
3,3'-(1,3-Phenylenebis(oxy))dipropionodihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(1,3-Phenylenebis(oxy))dipropionodihydrazide is a chemical compound with the molecular formula C12H18N4O4 and a molecular weight of 282.3 g/mol . It is known for its applications in various research fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 3,3’-(1,3-Phenylenebis(oxy))dipropionodihydrazide typically involves the reaction of 3,3’-(1,3-Phenylenebis(oxy))dipropanoic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization.
Analyse Chemischer Reaktionen
3,3’-(1,3-Phenylenebis(oxy))dipropionodihydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,3’-(1,3-Phenylenebis(oxy))dipropionodihydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 3,3’-(1,3-Phenylenebis(oxy))dipropionodihydrazide involves its interaction with specific molecular targets and pathways. The hydrazide groups in the compound can form strong hydrogen bonds with various biomolecules, affecting their structure and function. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,3’-(1,3-Phenylenebis(oxy))dipropionodihydrazide include:
Dimethyl 3,3’-(1,3-Phenylenebis(oxy))dipropanoate: This compound has a similar structure but with ester groups instead of hydrazide groups.
3,3’-(1,3-Phenylenebis(oxy))dipropanoic acid: This compound is a precursor in the synthesis of 3,3’-(1,3-Phenylenebis(oxy))dipropionodihydrazide and has carboxylic acid groups instead of hydrazide groups.
The uniqueness of 3,3’-(1,3-Phenylenebis(oxy))dipropionodihydrazide lies in its hydrazide groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
88515-90-6 |
|---|---|
Molekularformel |
C12H18N4O4 |
Molekulargewicht |
282.30 g/mol |
IUPAC-Name |
[3-(3-hydrazinylpropanoyloxy)phenyl] 3-hydrazinylpropanoate |
InChI |
InChI=1S/C12H18N4O4/c13-15-6-4-11(17)19-9-2-1-3-10(8-9)20-12(18)5-7-16-14/h1-3,8,15-16H,4-7,13-14H2 |
InChI-Schlüssel |
YCXVURSPJLSABI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(=O)CCNN)OC(=O)CCNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


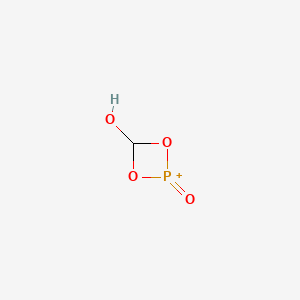
![6-Pentyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B12662115.png)
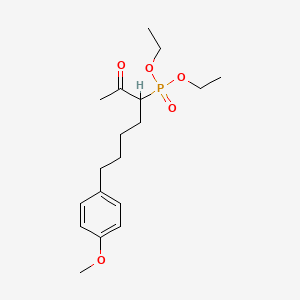



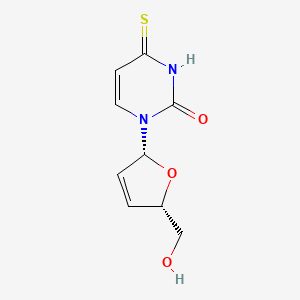
![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)
